molecular formula C50H44O8P2 B6313676 tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate CAS No. 959864-39-2

tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate

Cat. No.: B6313676
CAS No.: 959864-39-2
M. Wt: 834.8 g/mol
InChI Key: VXSMTLQRMNXJMA-UHFFFAOYSA-N
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Description

Tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate is a complex organic compound that features a unique structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate typically involves multiple steps, including the formation of the biindene core and the introduction of phosphanyl and carboxylate groups. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. Continuous-flow reactors allow for better control over reaction parameters, leading to improved yields and product consistency .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphanyl derivatives, while reduction can lead to the formation of reduced carboxylate groups.

Scientific Research Applications

Tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate is unique due to its complex structure, which allows it to form highly stable complexes with a variety of metal ions. This versatility makes it valuable in a wide range of applications, from catalysis to material science.

Properties

IUPAC Name

dimethyl 5-diphenylphosphanyl-6-[6-diphenylphosphanyl-2,2-bis(methoxycarbonyl)-1,3-dihydroinden-5-yl]-1,3-dihydroindene-2,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44O8P2/c1-55-45(51)49(46(52)56-2)29-33-25-41(43(27-35(33)31-49)59(37-17-9-5-10-18-37)38-19-11-6-12-20-38)42-26-34-30-50(47(53)57-3,48(54)58-4)32-36(34)28-44(42)60(39-21-13-7-14-22-39)40-23-15-8-16-24-40/h5-28H,29-32H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSMTLQRMNXJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2=CC(=C(C=C2C1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C6CC(CC6=C5)(C(=O)OC)C(=O)OC)P(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301106141
Record name 2,2,2′,2′-Tetramethyl 6,6′-bis(diphenylphosphino)-1,1′,3,3′-tetrahydro[5,5′-bi-2H-indene]-2,2,2′,2′-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

834.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959864-39-2
Record name 2,2,2′,2′-Tetramethyl 6,6′-bis(diphenylphosphino)-1,1′,3,3′-tetrahydro[5,5′-bi-2H-indene]-2,2,2′,2′-tetracarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959864-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2′,2′-Tetramethyl 6,6′-bis(diphenylphosphino)-1,1′,3,3′-tetrahydro[5,5′-bi-2H-indene]-2,2,2′,2′-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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